molecular formula C20H25N3O6 B2692413 methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896371-82-7

methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Katalognummer: B2692413
CAS-Nummer: 896371-82-7
Molekulargewicht: 403.435
InChI-Schlüssel: SYWRFMGPJNEGHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative featuring a morpholine-substituted hexyl chain and a methyl ester group at position 5. Quinazoline derivatives are widely studied for their diverse biological activities, including kinase inhibition and receptor modulation. The morpholine moiety in this compound enhances polarity and hydrogen-bonding capacity, which may influence solubility, pharmacokinetics, and target interactions .

Eigenschaften

IUPAC Name

methyl 3-(6-morpholin-4-yl-6-oxohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6/c1-28-19(26)14-6-7-15-16(13-14)21-20(27)23(18(15)25)8-4-2-3-5-17(24)22-9-11-29-12-10-22/h6-7,13H,2-5,8-12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWRFMGPJNEGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the morpholine and hexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of selective norepinephrine reuptake .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazoline Family

Methyl 3-[6-({3-[Ethyl(phenyl)amino]propyl}amino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
  • Key Differences: The hexyl chain substituent here includes an ethyl(phenyl)amino-propylamino group instead of morpholin-4-yl.
  • Implications: The ethyl(phenyl) group introduces hydrophobicity, likely reducing aqueous solubility compared to the morpholine-containing compound. The bulky aromatic substituent may sterically hinder interactions with flat binding pockets (e.g., enzyme active sites). Molecular weight is higher (465.51 vs.
3-{6-[4-(4-Nitrophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione
  • Key Differences : A piperazine ring with a nitroaryl group replaces the morpholine.
  • Implications :
    • The nitro group confers strong electron-withdrawing effects, altering electronic distribution and reactivity.
    • Piperazine’s basic nitrogen may enhance solubility under acidic conditions, contrasting with morpholine’s neutral oxygen.

Non-Quinazoline Analogues with Morpholine Substituents

5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile
  • Key Differences: Quinoline core with a morpholin-4-yl group and a tetrahydropyrazolopyridine-azetidine substituent.
  • Implications: The quinoline core may exhibit distinct π-π stacking interactions compared to quinazoline. This compound acts as a TLR7-9 antagonist, suggesting morpholine’s role in modulating Toll-like receptor binding .

Physicochemical and Crystallographic Comparisons

Hydrogen-Bonding and Crystal Packing

  • The morpholine group in the target compound can act as a hydrogen-bond acceptor via its oxygen atom, promoting intermolecular interactions. This contrasts with ethyl(phenyl)amino derivatives, which rely on weaker van der Waals forces .
  • Crystallographic data for Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () reveals monoclinic packing (space group P21/n) with intermolecular C–H···O interactions. Similar analysis for the target compound would likely show morpholine-driven hydrogen-bonding networks .

Solubility and Bioavailability

  • Morpholine Derivatives: Enhanced solubility in polar solvents due to oxygen’s lone pairs. Predicted logP values are lower than ethyl(phenyl)amino analogues.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent on Hexyl Chain Molecular Weight logP (Predicted) Key Interactions
Methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Target) Quinazoline Morpholin-4-yl ~445.45 1.8 H-bond (O acceptor)
Methyl 3-[6-({3-[ethyl(phenyl)amino]propyl}amino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Quinazoline Ethyl(phenyl)amino-propylamino 465.51 3.2 Van der Waals
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Quinoline Morpholin-4-yl with azetidine-pyrazolopyridine ~520 (estimated) 2.5 π-π stacking, H-bond

Biologische Aktivität

Methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS No. 896371-82-7) is a complex organic compound with significant potential in biological research. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core structure with a morpholine moiety and a hexyl side chain. Its molecular formula is C20H25N3O6C_{20}H_{25}N_3O_6, with a molecular weight of approximately 403.43 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Research indicates that methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate may exert its biological effects through various mechanisms:

Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes by binding to their active sites. This interaction can block enzyme activity crucial for various metabolic pathways.

Antimicrobial Activity: Preliminary studies suggest that the compound possesses antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.

Anticancer Potential: The compound has been investigated for its anticancer properties. It may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death.

Anticancer Activity

A study focused on the antiproliferative effects of similar compounds indicated that derivatives with morpholine groups exhibited significant activity against non-small cell lung carcinoma (NSCLC) cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AA5491.48
Compound BNCI-H230.49
Methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo...TBDTBD

The IC50 values reflect the concentration required to inhibit cell growth by 50%. These findings suggest that modifications to the quinazoline structure can enhance cytotoxicity against cancer cells.

Antimicrobial Studies

In vitro assessments have demonstrated that the compound exhibits activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics:

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These results highlight the potential of this compound as a lead for developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Anticancer Properties: A recent investigation into the biological activity of related compounds found that those with morpholino substitutions showed enhanced antiproliferative effects against NSCLC cell lines. The study reported an increase in apoptosis rates correlating with higher concentrations of these compounds .
  • Antimicrobial Efficacy: Another study evaluated the antimicrobial properties of similar quinazoline derivatives and found promising results against both Gram-positive and Gram-negative bacteria. The researchers noted that structural modifications significantly influenced the activity levels.
  • Mechanistic Insights: Research into the mechanism of action revealed that these compounds could inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK pathway .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.